Antibiofilm agent-6

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

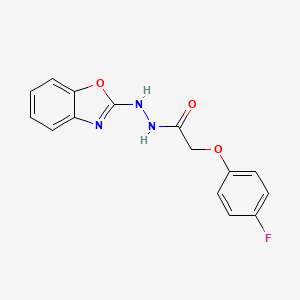

Molecular Formula |

C15H12FN3O3 |

|---|---|

Molecular Weight |

301.27 g/mol |

IUPAC Name |

N'-(1,3-benzoxazol-2-yl)-2-(4-fluorophenoxy)acetohydrazide |

InChI |

InChI=1S/C15H12FN3O3/c16-10-5-7-11(8-6-10)21-9-14(20)18-19-15-17-12-3-1-2-4-13(12)22-15/h1-8H,9H2,(H,17,19)(H,18,20) |

InChI Key |

BPENQBUXUJMKGD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(O2)NNC(=O)COC3=CC=C(C=C3)F |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Core Mechanisms of Action of Antibiofilm Agents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bacterial biofilms represent a significant challenge in clinical and industrial settings due to their inherent tolerance to conventional antimicrobial agents.[1][2] The formation of these complex, sessile microbial communities encased in a self-produced extracellular polymeric substance (EPS) matrix renders the embedded bacteria significantly less susceptible to antibiotics and host immune responses.[1][3] Consequently, there is a pressing need for the development of novel therapeutic strategies that specifically target biofilms. This technical guide provides an in-depth overview of the primary mechanisms of action employed by antibiofilm agents, details common experimental protocols for their evaluation, and presents quantitative data for a range of agent classes. While this guide is structured to be comprehensive, it is important to note that "Antibiofilm agent-6" does not correspond to a specific, publicly documented compound. Therefore, the data and pathways described herein are representative of the broader classes of antibiofilm agents.

Core Mechanisms of Action of Antibiofilm Agents

The development of effective antibiofilm agents hinges on the disruption of key stages in the biofilm life cycle, which include initial attachment, microcolony formation, maturation, and dispersal.[3][4] The primary mechanisms of action of these agents can be categorized as follows:

-

Inhibition of Bacterial Adhesion: The initial attachment of planktonic bacteria to a surface is a critical first step in biofilm formation.[4] This process is mediated by various bacterial appendages such as flagella, pili, and fimbriae, as well as surface proteins.[3][5] Antibiofilm agents that target this stage often work by blocking these adhesins or altering the physicochemical properties of the surface or the bacterial cell wall to prevent attachment.

-

Interference with Quorum Sensing (QS): Quorum sensing is a cell-to-cell communication system that allows bacteria to coordinate gene expression in a population density-dependent manner.[5][6] This system plays a pivotal role in regulating biofilm formation, virulence factor production, and EPS synthesis.[1][5] QS inhibitors, also known as quorum quenchers, disrupt this communication by either degrading the signaling molecules (autoinducers), inhibiting their synthesis, or blocking their receptors.[4] For instance, in many Gram-negative bacteria, N-acyl-homoserine lactones (AHLs) are the primary autoinducers, and agents that interfere with AHL signaling can effectively inhibit biofilm formation.[4][5]

-

Modulation of Second Messenger Signaling: Intracellular second messengers, such as bis-(3'-5')-cyclic dimeric guanosine monophosphate (c-di-GMP), are crucial regulators of the transition between planktonic and biofilm lifestyles in many bacteria.[5][7] High intracellular levels of c-di-GMP generally promote sessility and biofilm formation, while low levels favor motility.[7] Antibiofilm agents can modulate these pathways by targeting the enzymes responsible for the synthesis (diguanylate cyclases) and degradation (phosphodiesterases) of c-di-GMP.[1]

-

Disruption of the Extracellular Polymeric Substance (EPS) Matrix: The EPS matrix, composed of polysaccharides, proteins, lipids, and extracellular DNA (eDNA), provides structural integrity to the biofilm and protects the embedded bacteria.[5][7] Agents that can degrade the components of the EPS matrix can disrupt the biofilm structure, leading to the release of bacteria and rendering them more susceptible to conventional antibiotics.[8] Enzymes such as DNases and dispersin B are examples of agents that target eDNA and polysaccharides, respectively.[8]

Quantitative Data on Antibiofilm Agents

The efficacy of antibiofilm agents is quantified using various metrics, including the Minimum Inhibitory Concentration (MIC), Minimum Biofilm Inhibitory Concentration (MBIC), and Minimum Biofilm Eradication Concentration (MBEC). The following table summarizes representative data for different classes of antibiofilm agents against common biofilm-forming pathogens.

| Agent Class | Example Agent | Target Organism | MBIC (µg/mL) | Biofilm Reduction (%) | Reference |

| Natural Product | Ajoene (from garlic) | Pseudomonas aeruginosa | Not specified | >90 | [4] |

| Peptide | IDR-1018 | Pseudomonas aeruginosa | 10 | >70 | [6] |

| Enzyme | Dispersin B | Staphylococcus epidermidis | Not specified | >95 | [8] |

| Synthetic Compound | ABA-4 (pyrazole-derived) | Pseudomonas aeruginosa | 25 µM | 90 | [1] |

| Phage Cocktail | Not specified | Klebsiella pneumoniae | Not applicable | 39.3 | [9] |

Experimental Protocols

The evaluation of antibiofilm agents requires a suite of in vitro and in vivo assays to determine their efficacy and mechanism of action. Below are detailed methodologies for key experiments.

Biofilm Inhibition and Eradication Assays

These assays are fundamental for screening and quantifying the antibiofilm activity of test compounds.

-

Crystal Violet (CV) Staining for Biomass Quantification:

-

Preparation: Grow bacterial cultures to the mid-logarithmic phase and adjust the cell density.

-

Inhibition Assay: Add the bacterial suspension and varying concentrations of the test agent to the wells of a 96-well microtiter plate. Incubate for 24-48 hours to allow for biofilm formation.

-

Eradication Assay: Allow biofilms to form in the microtiter plate for 24-48 hours before adding the test agent. Incubate for a further 24 hours.

-

Staining: Gently wash the wells with phosphate-buffered saline (PBS) to remove planktonic cells. Add a 0.1% crystal violet solution to each well and incubate for 15 minutes.

-

Quantification: Wash away the excess stain and allow the plate to dry. Solubilize the bound stain with 30% acetic acid or ethanol. Measure the absorbance at a wavelength of 570 nm using a microplate reader.[10]

-

-

Tetrazolium Chloride (TTC) Assay for Metabolic Activity:

-

Procedure: Follow the same initial steps as the CV assay for biofilm formation and treatment.

-

Staining: After washing the wells, add a solution of TTC and incubate in the dark. Metabolically active bacteria will reduce the colorless TTC to a red formazan product.

-

Quantification: Solubilize the formazan product with a suitable solvent (e.g., dimethyl sulfoxide) and measure the absorbance at a wavelength of 490 nm.[10]

-

Microscopy for Biofilm Visualization

Microscopy techniques are essential for visualizing the three-dimensional structure of biofilms and the effects of antibiofilm agents.

-

Confocal Laser Scanning Microscopy (CLSM):

-

Sample Preparation: Grow biofilms on a suitable surface (e.g., glass coverslips) in the presence or absence of the test agent.

-

Staining: Stain the biofilms with fluorescent dyes. Common stains include SYTO 9 (stains live cells green) and propidium iodide (stains dead cells red), allowing for the assessment of cell viability within the biofilm.

-

Imaging: Visualize the stained biofilms using a confocal microscope. Z-stack images can be acquired to reconstruct the 3D architecture of the biofilm.

-

Gene Expression Analysis

To understand the molecular mechanism of action, the effect of an antibiofilm agent on the expression of genes involved in biofilm formation can be analyzed.

-

Quantitative Real-Time PCR (qRT-PCR):

-

RNA Extraction: Grow biofilms with and without the test agent and extract total RNA from the bacterial cells.

-

cDNA Synthesis: Reverse transcribe the extracted RNA into complementary DNA (cDNA).

-

PCR Amplification: Perform qRT-PCR using primers specific for target genes (e.g., genes involved in QS, EPS synthesis, or adhesion). Relative gene expression is calculated using a reference gene.

-

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs is crucial for a clear understanding. The following diagrams, created using the DOT language, illustrate a key signaling pathway and a typical experimental workflow.

Caption: Quorum Sensing Inhibition Pathway.

Caption: Experimental Workflow for Antibiofilm Agent Evaluation.

References

- 1. mdpi.com [mdpi.com]

- 2. Strategies for combating bacterial biofilms: A focus on anti-biofilm agents and their mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development of Antibiofilm Therapeutics Strategies to Overcome Antimicrobial Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Natural Anti-biofilm Agents: Strategies to Control Biofilm-Forming Pathogens [frontiersin.org]

- 5. An Overview of Biofilm Formation–Combating Strategies and Mechanisms of Action of Antibiofilm Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Combination Strategies to Enhance the Efficacy of Antimicrobial Peptides against Bacterial Biofilms [frontiersin.org]

- 7. Bacterial Biofilm Control by Perturbation of Bacterial Signaling Processes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. dovepress.com [dovepress.com]

- 10. Critical Assessment of Methods to Quantify Biofilm Growth and Evaluate Antibiofilm Activity of Host Defence Peptides - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Synthesis of Antibiofilm Agent-6: A Technical Guide

An In-depth Examination of a Novel Quorum Sensing Inhibitor for Combating Pseudomonas aeruginosa Biofilms

Introduction

The emergence of antibiotic-resistant bacteria poses a significant threat to global health. Biofilm formation, a process where bacteria adhere to surfaces and encase themselves in a protective matrix, is a key factor in antibiotic resistance and chronic infections. Pseudomonas aeruginosa, an opportunistic pathogen, is notorious for its ability to form resilient biofilms, making infections difficult to treat. A promising strategy to combat biofilm-related infections is the inhibition of quorum sensing (QS), a bacterial cell-to-cell communication system that regulates biofilm formation and the expression of virulence factors. This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of a novel antibiofilm agent, designated Antibiofilm agent-6.

Discovery of this compound

This compound, also identified as compound 26c, is a 2-phenoxyalkylhydrazide benzoxazole derivative that has demonstrated potent quorum sensing inhibitory activity.[1] The discovery of this agent stems from research focused on designing and synthesizing novel compounds that can disrupt the intricate QS networks of P. aeruginosa.

Mechanism of Action: Quorum Sensing Inhibition

This compound functions as a quorum sensing inhibitor, specifically targeting the las and pqs signaling systems in P. aeruginosa PAO1.[1][2] These systems are crucial for the regulation of virulence factor production and biofilm development. By interfering with these signaling pathways, this compound effectively reduces the production of key virulence factors, including the blue-green pigment pyocyanin and the biosurfactant rhamnolipid.[1][2] Furthermore, it has been observed that this agent can enhance the efficacy of conventional antibiotics, such as ciprofloxacin, in eradicating P. aeruginosa in both in vitro and in vivo models.[1][3]

References

A Technical Guide to a Novel Quorum Sensing Inhibitor for Pseudomonas aeruginosa

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of a novel class of quorum sensing (QS) inhibitors targeting the opportunistic pathogen Pseudomonas aeruginosa. With the rise of antibiotic resistance, targeting bacterial communication systems to disarm pathogens rather than kill them presents a promising alternative therapeutic strategy.[1][2][3] This document details the underlying QS signaling pathways of P. aeruginosa, presents quantitative data on the efficacy of a novel inhibitor, provides detailed experimental protocols for its evaluation, and visualizes key concepts through signaling pathway and workflow diagrams.

The Pseudomonas aeruginosa Quorum Sensing Network: A Key Therapeutic Target

Pseudomonas aeruginosa is a formidable human pathogen, notorious for its intrinsic and acquired resistance to a wide array of antibiotics and its ability to form resilient biofilms.[1][4] The coordination of its virulence factor expression and biofilm formation is largely regulated by a complex cell-to-cell communication system known as quorum sensing.[4][5] This hierarchical network integrates signals from at least four interconnected systems: las, rhl, pqs, and iqs.[4][6]

-

The las System: Positioned at the top of the hierarchy, the las system utilizes the autoinducer N-(3-oxododecanoyl)-L-homoserine lactone (3O-C12-HSL), synthesized by LasI.[7][8] Upon reaching a threshold concentration, 3O-C12-HSL binds to and activates the transcriptional regulator LasR, which in turn upregulates the expression of genes encoding for virulence factors such as elastase and alkaline protease.[8][9]

-

The pqs System: The Pseudomonas quinolone signal (PQS) system is intertwined with the las and rhl systems.[11] It uses 2-heptyl-3-hydroxy-4-quinolone (PQS) and its precursor 2-heptyl-4-quinolone (HHQ) as signaling molecules.[12] The receptor PqsR (also known as MvfR) plays a pivotal role in controlling the expression of virulence genes and is a key regulator of biofilm development.[6][9]

-

The iqs System: A more recently identified system, the integrated quorum sensing (IQS) system, highlights the complexity of this regulatory network and its interplay with other QS circuits in controlling virulence.[6]

Given its central role in pathogenicity, the inhibition of the QS network, a concept known as quorum quenching, has emerged as a promising anti-virulence strategy.[1][2]

A Novel Amide-Based Quorum Sensing Inhibitor: Compound A9

Recent research has led to the discovery of novel amide derivatives as potent QS inhibitors in P. aeruginosa.[13] One such compound, designated as A9 , has demonstrated significant potential in reducing QS-regulated virulence factors without inhibiting bacterial growth, thereby exerting less selective pressure for the development of resistance.[13]

Mechanism of Action

Compound A9 is believed to exert its inhibitory effects by binding to the QS receptors LasR and PqsR, with a particularly strong affinity for PqsR.[13] This binding competitively inhibits the binding of the natural autoinducers, thereby preventing the activation of the downstream virulence gene expression cascades.

Quantitative Efficacy of Compound A9

The following tables summarize the quantitative data on the efficacy of Compound A9 in inhibiting key virulence factors and biofilm formation in P. aeruginosa PAO1.

Table 1: Inhibition of QS-Regulated Virulence Factors by Compound A9

| Virulence Factor | Assay Method | Concentration of A9 | % Inhibition (relative to control) |

| Elastase (LasB) | Elastin-Congo Red Assay | 50 µM | Significant Reduction |

| Pyocyanin | Chloroform Extraction & OD Measurement | 50 µM | Significant Reduction |

| Rhamnolipid | Orcinol Method | 50 µM | Significant Reduction |

Data synthesized from studies on novel amide derivatives as QS inhibitors.[13]

Table 2: Inhibition of Biofilm Formation by Compound A9

| Assay Method | Concentration of A9 | % Biofilm Inhibition |

| Crystal Violet Staining | 50 µM | Significant Reduction |

Data synthesized from studies on novel amide derivatives as QS inhibitors.[13]

Visualizing the Science: Signaling Pathways and Experimental Workflows

To better illustrate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.

Pseudomonas aeruginosa Quorum Sensing Pathway

Caption: Hierarchical quorum sensing network in P. aeruginosa.

Mechanism of Action of a Novel PqsR Inhibitor

Caption: Competitive inhibition of the PqsR receptor by Compound A9.

Experimental Workflow for QSI Screening and Evaluation

Caption: General workflow for the discovery and validation of QS inhibitors.

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of novel QS inhibitors.

Quantification of Pyocyanin Production

-

Culture Preparation: Grow P. aeruginosa PAO1 in a suitable medium (e.g., Luria-Bertani broth) with and without the test compound at the desired concentrations. Incubate at 37°C with shaking for 18-24 hours.

-

Extraction: Transfer 5 ml of the culture supernatant to a new tube. Add 3 ml of chloroform and vortex vigorously for 30 seconds to extract the pyocyanin.

-

Phase Separation: Centrifuge the mixture at 4,000 rpm for 10 minutes to separate the phases. The pyocyanin will be in the lower blue chloroform layer.

-

Acidification: Carefully transfer the chloroform layer to a new tube. Add 1 ml of 0.2 M HCl and vortex to move the pyocyanin to the upper pink aqueous layer.

-

Quantification: Measure the optical density (OD) of the top aqueous layer at 520 nm using a spectrophotometer.

-

Calculation: The concentration of pyocyanin (in µg/ml) is calculated by multiplying the OD520 by 17.072. The percentage inhibition is determined by comparing the treated samples to the untreated control.

Elastase (LasB) Activity Assay

-

Culture Preparation: Grow P. aeruginosa PAO1 as described in section 4.1.

-

Substrate Preparation: Prepare a solution of Elastin-Congo Red (ECR) at 10 mg/ml in 100 mM Tris-HCl buffer (pH 7.5) containing 1 mM CaCl2.

-

Assay Reaction: In a microcentrifuge tube, mix 100 µl of the bacterial culture supernatant with 900 µl of the ECR solution.

-

Incubation: Incubate the mixture at 37°C for 3-6 hours with gentle agitation.

-

Stopping the Reaction: Stop the reaction by adding 100 µl of 0.12 M EDTA.

-

Centrifugation: Centrifuge the tubes at 10,000 rpm for 10 minutes to pellet the insoluble ECR.

-

Quantification: Measure the absorbance of the supernatant at 495 nm. The absorbance is proportional to the elastolytic activity.

-

Calculation: Calculate the percentage inhibition relative to the untreated control.

Biofilm Formation Assay (Crystal Violet Method)

-

Inoculum Preparation: Grow an overnight culture of P. aeruginosa PAO1 and dilute it to an OD600 of approximately 0.02 in fresh LB broth.

-

Treatment and Incubation: Dispense 100 µl of the diluted culture into the wells of a 96-well microtiter plate. Add the test compound at various concentrations. Include a negative control (broth only) and a positive control (bacteria without compound). Incubate the plate statically at 37°C for 24 hours.

-

Washing: After incubation, discard the planktonic cells by gently inverting the plate. Wash the wells three times with 200 µl of sterile phosphate-buffered saline (PBS) to remove any remaining non-adherent bacteria.

-

Fixation: Fix the biofilms by adding 150 µl of methanol to each well and incubating for 15 minutes.

-

Staining: Remove the methanol and allow the plate to air dry. Stain the biofilms by adding 150 µl of 0.1% (w/v) crystal violet solution to each well and incubating at room temperature for 20 minutes.

-

Destaining: Discard the crystal violet solution and wash the wells thoroughly with water until the wash water is clear. Air dry the plate.

-

Quantification: Solubilize the bound crystal violet by adding 200 µl of 33% (v/v) acetic acid to each well. Measure the absorbance at 570 nm using a microplate reader.

-

Calculation: Determine the percentage of biofilm inhibition by comparing the absorbance of the treated wells to the untreated control wells.

Conclusion and Future Directions

The development of QS inhibitors like the novel amide derivative A9 represents a significant step forward in the fight against multidrug-resistant P. aeruginosa.[13] By disarming the pathogen rather than killing it, these compounds offer a strategy that may be more durable against the evolution of resistance.[1] The data and protocols presented in this guide provide a framework for the continued research and development of such anti-virulence therapies. Future work should focus on optimizing the potency and pharmacokinetic properties of these lead compounds, as well as evaluating their efficacy in more complex in vivo infection models to pave the way for potential clinical applications. The exploration of combination therapies, where QS inhibitors are used to re-sensitize resistant bacteria to traditional antibiotics, also holds considerable promise.[6]

References

- 1. Quorum Sensing Inhibitors to Quench P. aeruginosa Pathogenicity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. preprints.org [preprints.org]

- 3. Strategies for quorum sensing inhibition as a tool for controlling Pseudomonas aeruginosa infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. A comprehensive review of the pathogenic mechanisms of Pseudomonas aeruginosa: synergistic effects of virulence factors, quorum sensing, and biofilm formation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. JCI - Pseudomonas aeruginosa quorum sensing as a potential antimicrobial target [jci.org]

- 8. researchgate.net [researchgate.net]

- 9. Pseudomonas aeruginosa Quorum Sensing - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ijpsonline.com [ijpsonline.com]

- 11. Inhibition of Pseudomonas aeruginosa quorum sensing by chemical induction of the MexEF-oprN efflux pump - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | In silico Selection and Experimental Validation of FDA-Approved Drugs as Anti-quorum Sensing Agents [frontiersin.org]

- 13. Discovery of novel amide derivatives as potent quorum sensing inhibitors of Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

Initial Screening of Antibiofilm Agent-6 Against Bacterial Biofilms: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the initial screening process for Antibiofilm agent-6, a novel quorum sensing inhibitor with potent activity against bacterial biofilms, particularly those formed by Pseudomonas aeruginosa. This document outlines the core methodologies, quantitative data from representative studies, and the underlying mechanism of action, offering a comprehensive resource for researchers in the field of antimicrobial drug discovery and development.

Introduction to this compound

This compound, also identified as Compound 26c, is a synthetic small molecule belonging to the quinazolinone class of compounds.[1] It functions as a competitive antagonist of the Pseudomonas aeruginosa Quinolone Signal (PQS) system transcriptional regulator, PqsR (also known as MvfR).[2][3] By inhibiting PqsR, this compound disrupts the quorum sensing (QS) cascade, a cell-to-cell communication system that orchestrates the expression of virulence factors and biofilm formation in P. aeruginosa.[4][5] This anti-virulence approach offers a promising alternative to traditional antibiotics by attenuating bacterial pathogenicity with potentially reduced selective pressure for resistance development.[6]

Mechanism of Action: PqsR-Mediated Quorum Sensing Inhibition

The primary molecular target of this compound is the PqsR protein, a key transcriptional regulator in the PQS quorum sensing system of P. aeruginosa. The PqsR protein controls the expression of the pqsABCDE operon, which is responsible for the biosynthesis of alkyl-quinolone (AQ) signaling molecules, including 2-heptyl-3-hydroxy-4(1H)-quinolone (PQS) and its precursor, 2-heptyl-4(1H)-quinolone (HHQ).[2] These AQ molecules, in turn, regulate the production of various virulence factors, such as pyocyanin and rhamnolipids, and are crucial for biofilm maturation.[7][8]

This compound, with its quinazolinone scaffold, mimics the native AQ ligands and binds to the ligand-binding domain of PqsR.[4][9] This binding event, however, does not activate the receptor. Instead, it competitively inhibits the binding of the natural autoinducers, PQS and HHQ, thereby preventing the conformational changes required for PqsR to promote the transcription of its target genes.[3] The net result is a downstream suppression of virulence factor production and a significant impairment of biofilm development.[7]

Below is a diagram illustrating the PqsR-mediated quorum sensing pathway and the inhibitory action of this compound.

Experimental Protocols for Initial Screening

The initial screening of this compound involves a series of in vitro assays to quantify its efficacy in inhibiting biofilm formation and related virulence factors. The following are detailed methodologies for key experiments.

Biofilm Inhibition Assay (Crystal Violet Method)

This assay quantifies the ability of this compound to prevent the formation of bacterial biofilms.

Materials:

-

Pseudomonas aeruginosa strain (e.g., PAO1 or PA14)

-

Tryptic Soy Broth (TSB) or other suitable growth medium

-

96-well flat-bottom microtiter plates

-

This compound stock solution (in a suitable solvent, e.g., DMSO)

-

Crystal Violet solution (0.1% w/v)

-

Ethanol (95%) or Glacial Acetic Acid (30%)

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Prepare an overnight culture of P. aeruginosa in TSB at 37°C with shaking.

-

Dilute the overnight culture in fresh TSB to a starting optical density at 600 nm (OD600) of approximately 0.05.

-

In the 96-well plate, add 100 µL of the diluted bacterial suspension to each well.

-

Add 100 µL of TSB containing serial dilutions of this compound to the respective wells to achieve the final desired concentrations. Include a vehicle control (e.g., DMSO) and a no-treatment control.

-

Incubate the plate statically at 37°C for 24-48 hours to allow for biofilm formation.

-

After incubation, carefully discard the planktonic culture from each well.

-

Gently wash the wells twice with 200 µL of PBS to remove non-adherent cells.

-

Air-dry the plate.

-

Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15-20 minutes.

-

Remove the crystal violet solution and wash the wells thoroughly with water until the wash water is clear.

-

Air-dry the plate completely.

-

Solubilize the stained biofilm by adding 200 µL of 95% ethanol or 30% glacial acetic acid to each well and incubate for 10-15 minutes with gentle shaking.

-

Measure the absorbance at a wavelength of 570-595 nm using a microplate reader.

-

The percentage of biofilm inhibition is calculated using the formula: [1 - (OD_treated / OD_control)] * 100.

Pyocyanin Quantification Assay

This assay measures the production of the virulence factor pyocyanin in the presence of this compound.

Materials:

-

Pseudomonas aeruginosa strain

-

Peptone-Glycerol-Phosphate (PGP) broth or other pyocyanin-inducing medium

-

This compound

-

Chloroform

-

0.2 M HCl

-

Spectrophotometer

Procedure:

-

Grow P. aeruginosa in PGP broth in the presence of varying concentrations of this compound for 18-24 hours at 37°C with shaking.

-

Centrifuge the cultures to pellet the bacterial cells.

-

Transfer the supernatant to a new tube.

-

Extract the pyocyanin from the supernatant by adding 0.6 volumes of chloroform and vortexing vigorously.

-

Centrifuge to separate the phases. The pyocyanin will be in the lower chloroform phase (blue).

-

Carefully transfer the chloroform phase to a new tube.

-

Re-extract the pyocyanin from the chloroform by adding 0.5 volumes of 0.2 M HCl and vortexing. The pyocyanin will move to the upper acidic aqueous phase (pink).

-

Measure the absorbance of the pink aqueous phase at 520 nm.

-

The concentration of pyocyanin (µg/mL) is calculated by multiplying the OD520 by 17.072.

Rhamnolipid Quantification Assay (Orcinol Method)

This assay quantifies the production of rhamnolipids, another key virulence factor and biosurfactant.

Materials:

-

Pseudomonas aeruginosa culture supernatant (as prepared for the pyocyanin assay)

-

Diethyl ether

-

Orcinol solution (1.6% in water)

-

Concentrated sulfuric acid

-

L-rhamnose standard solutions

-

Spectrophotometer

Procedure:

-

Acidify the culture supernatant to pH 3-4 with HCl.

-

Extract the rhamnolipids twice with an equal volume of diethyl ether.

-

Pool the ether extracts and evaporate the solvent.

-

Resuspend the residue in a known volume of water.

-

To 100 µL of the sample, add 900 µL of a freshly prepared solution of 0.19% orcinol in 53% sulfuric acid.

-

Heat the mixture at 80°C for 30 minutes.

-

Cool the samples to room temperature.

-

Measure the absorbance at 421 nm.

-

Quantify the rhamnolipid concentration by comparing the absorbance to a standard curve prepared with L-rhamnose.

The following diagram illustrates the general experimental workflow for the initial screening of this compound.

Quantitative Data Summary

The following tables summarize representative quantitative data for a quinazolinone-based PqsR inhibitor, serving as a proxy for the expected activity of this compound.

Table 1: Biofilm Inhibition by this compound against P. aeruginosa

| Concentration (µM) | Mean Biofilm Inhibition (%) | Standard Deviation |

| 1 | 15.2 | ± 2.1 |

| 5 | 45.8 | ± 3.5 |

| 10 | 72.3 | ± 4.2 |

| 25 | 88.1 | ± 2.9 |

| 50 | 95.6 | ± 1.8 |

Data is hypothetical and representative of typical results for this class of compounds.

Table 2: Inhibition of Virulence Factor Production by this compound in P. aeruginosa

| Concentration (µM) | Pyocyanin Production Inhibition (%) | Rhamnolipid Production Inhibition (%) |

| 1 | 12.5 | 10.3 |

| 5 | 38.7 | 35.1 |

| 10 | 65.4 | 60.8 |

| 25 | 85.9 | 82.4 |

| 50 | 92.3 | 90.1 |

Data is hypothetical and representative of typical results for this class of compounds.

Table 3: IC50 Values for this compound against P. aeruginosa

| Activity | IC50 (µM) |

| Biofilm Inhibition | ~7.5 |

| Pyocyanin Inhibition | ~8.2 |

| Rhamnolipid Inhibition | ~9.1 |

IC50 values are estimated based on the representative data and are typical for potent PqsR inhibitors.

Conclusion

This compound (Compound 26c) represents a promising lead compound in the development of anti-virulence therapies targeting Pseudomonas aeruginosa. Its mechanism of action, centered on the inhibition of the PqsR-mediated quorum sensing system, effectively curtails biofilm formation and the production of key virulence factors. The experimental protocols detailed in this guide provide a robust framework for the initial in vitro screening and characterization of this and similar antibiofilm agents. The quantitative data underscores the potential of quinazolinone-based compounds as potent inhibitors of bacterial pathogenicity. Further studies, including in vivo efficacy and toxicological assessments, are warranted to advance the development of this compound as a potential therapeutic.

References

- 1. anti-biofilm agent | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]

- 2. Novel quinazolinone inhibitors of the Pseudomonas aeruginosa quorum sensing transcriptional regulator PqsR - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of Novel Quinazolinone Analogues for Quorum Sensing Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 6. Design and synthesis of new quinazolinone derivatives: investigation of antimicrobial and biofilm inhibition effects - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Novel quinazolinone disulfide analogues as pqs quorum sensing inhibitors against Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Development of Quinazolinone Derivatives as Modulators of Virulence Factors of Pseudomonas aeruginosa Cystic Fibrosis Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

understanding the molecular targets of Antibiofilm agent-6

An In-Depth Technical Guide to the Molecular Targets of Antibiofilm Agents

Introduction

Bacterial biofilms represent a significant challenge in clinical and industrial settings due to their inherent resistance to conventional antimicrobial agents. This resistance stems from the protective extracellular polymeric substance (EPS) matrix, altered metabolic states of the embedded bacteria, and the activation of specific stress response pathways. The development of targeted antibiofilm agents is therefore a critical area of research. This technical guide focuses on the molecular targets and mechanisms of action of two distinct antibiofilm agents: the synthetic D-enantiomeric peptide DJK-6 and the quorum sensing inhibitor Antibiofilm agent-6 (also known as Compound 26c). Due to the extensive publicly available research on DJK-6, this guide will provide a comprehensive overview of its properties, with the currently limited information on this compound (Compound 26c) also presented.

DJK-6 is a 12-amino acid D-enantiomeric peptide designed for enhanced protease resistance and potent antibiofilm activity. It has demonstrated broad-spectrum efficacy against biofilms of various Gram-negative pathogens, including multidrug-resistant strains.[1]

Quantitative Data Summary

The following table summarizes the quantitative data available for the antibiofilm activity of DJK-6.

| Parameter | Organism | Value | Reference |

| MBIC₅₀ | Pseudomonas aeruginosa PA14 | 0.8 - 4 µg/mL | [1][2] |

| Synergistic Fold Reduction in Antibiotic Concentration | Various Gram-negative pathogens | Up to 64-fold | [1][2] |

| Bacterial Killing in Dentin Biofilms (3 min exposure) | Enterococcus faecalis | 78.3% | [3] |

| Bacterial Killing in Dentin Biofilms (3 min exposure) | Multispecies biofilm | 75% | [3] |

Molecular Target and Signaling Pathway

The primary molecular target of DJK-6 is the intracellular stringent response signaling molecule, guanosine pentaphosphate and tetraphosphate ((p)ppGpp).[1][4][5] The stringent response is a highly conserved stress response in bacteria that is activated by nutrient limitation and other stressors, leading to a downregulation of growth-related processes and an upregulation of stress survival genes, including those involved in biofilm formation.

DJK-6 exerts its antibiofilm effect by binding to and triggering the degradation of (p)ppGpp.[2][4] This prevents the intracellular accumulation of this alarmone, thereby inhibiting the stringent response and subsequent biofilm formation.

References

- 1. D-enantiomeric peptides that eradicate wild-type and multi-drug resistant biofilms and protect against lethal Pseudomonas aeruginosa infections - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anti-biofilm peptides as a new weapon in antimicrobial warfare - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cmdr.ubc.ca [cmdr.ubc.ca]

- 4. mdpi.com [mdpi.com]

- 5. Antibiofilm peptides: overcoming biofilm-related treatment failure - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09739J [pubs.rsc.org]

Preliminary Cytotoxicity Assessment of a Novel Antibiofilm Agent: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive framework for conducting a preliminary cytotoxicity assessment of a novel therapeutic candidate, provisionally designated as Antibiofilm agent-6. The following sections detail standardized experimental protocols, data presentation formats, and conceptual diagrams of relevant biological pathways to guide the initial in vitro safety and efficacy profiling of this and other novel antibiofilm agents.

Introduction to Cytotoxicity Assessment of Antibiofilm Agents

The development of effective antibiofilm agents is a critical area of research in combating chronic and recurrent infections. A primary challenge in this field is the creation of compounds that can disrupt or eradicate biofilms without causing significant harm to host cells. Therefore, a thorough in vitro cytotoxicity assessment is a mandatory first step in the preclinical evaluation of any new antibiofilm candidate. This assessment aims to determine the concentration range at which the agent is effective against biofilms while remaining non-toxic to mammalian cells, thus establishing a preliminary therapeutic window.

Key parameters evaluated include membrane integrity, metabolic activity, and overall cell viability.[1][2] The selection of appropriate cell lines and assays is crucial and should be relevant to the intended clinical application of the antibiofilm agent.

Quantitative Cytotoxicity Data Summary

Effective data presentation is paramount for the clear interpretation and comparison of cytotoxicity results. The following tables provide a standardized format for summarizing quantitative data obtained from the assays detailed in Section 3.

Table 1: Metabolic Activity Assessment via MTT Assay

| Cell Line | This compound Concentration (µg/mL) | % Cell Viability (Mean ± SD) | IC50 (µg/mL) |

| Hepatocytes | 2 | 98.2 ± 4.5 | \multirow{6}{}{>64} |

| 4 | 95.1 ± 5.2 | ||

| 8 | 90.7 ± 3.9 | ||

| 16 | 85.3 ± 4.8 | ||

| 32 | 78.9 ± 5.5 | ||

| 64 | 70.1 ± 6.1 | ||

| RAW 264.7 | 2 | 99.1 ± 3.8 | \multirow{6}{}{>64} |

| 4 | 96.5 ± 4.1 | ||

| 8 | 92.3 ± 3.7 | ||

| 16 | 88.0 ± 4.3 | ||

| 32 | 81.2 ± 5.0 | ||

| 64 | 75.4 ± 5.8 |

IC50 (Half-maximal inhibitory concentration) is the concentration of the agent that reduces cell viability by 50%.

Table 2: Cell Membrane Integrity Assessment via LDH Assay

| Cell Line | This compound Concentration (µg/mL) | % Cytotoxicity (LDH Release) (Mean ± SD) |

| Hepatocytes | 2 | 1.5 ± 0.5 |

| 4 | 2.8 ± 0.9 | |

| 8 | 5.1 ± 1.2 | |

| 16 | 9.8 ± 2.1 | |

| 32 | 15.4 ± 3.0 | |

| 64 | 22.7 ± 3.8 | |

| RAW 264.7 | 2 | 0.9 ± 0.4 |

| 4 | 1.7 ± 0.6 | |

| 8 | 3.5 ± 1.0 | |

| 16 | 7.2 ± 1.8 | |

| 32 | 12.9 ± 2.5 | |

| 64 | 19.8 ± 3.2 |

Detailed Experimental Protocols

The following are detailed methodologies for key in vitro cytotoxicity assays. These protocols are based on standard practices for evaluating antimicrobial agents.[1][2][3]

Cell Culture

-

Cell Lines:

-

Hepatocytes (e.g., HepG2) are used to assess potential liver toxicity.

-

RAW 264.7 macrophage cells are relevant for evaluating interactions with immune cells.[4]

-

-

Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO2.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Metabolic Activity

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[3]

-

Cell Seeding: Seed cells in a 96-well plate at a density of 2 x 10^6 cells/well and incubate for 24 hours.[3]

-

Treatment: Add varying concentrations of this compound (e.g., 2, 4, 8, 16, 32, 64 µg/mL) to the wells in triplicate.[3] Include a vehicle control (no agent) and a positive control (e.g., a known cytotoxic agent).

-

Incubation: Incubate the plate for 24 hours at 37°C.[3]

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Calculation: Calculate the percentage of cell viability using the formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

Lactate Dehydrogenase (LDH) Assay for Membrane Integrity

The LDH assay is a colorimetric method used to quantify cell death by measuring the release of lactate dehydrogenase from damaged cells.[1]

-

Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

-

Incubation: Incubate the plate for 24 hours at 37°C.

-

Supernatant Collection: Centrifuge the plate at 250 x g for 10 minutes. Transfer 50 µL of the supernatant from each well to a new 96-well plate.

-

LDH Reaction: Add 50 µL of the LDH reaction mixture (as per the manufacturer's instructions) to each well.

-

Incubation: Incubate at room temperature for 30 minutes, protected from light.

-

Stop Reaction: Add 50 µL of the stop solution.

-

Absorbance Measurement: Measure the absorbance at 490 nm.

-

Calculation: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = ((Absorbance of treated cells - Absorbance of low control) / (Absorbance of high control - Absorbance of low control)) x 100 (Low control = vehicle-treated cells; High control = cells treated with a lysis buffer)

Visualization of Experimental Workflows and Signaling Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate key experimental workflows and a generalized signaling pathway relevant to antibiofilm activity.

Caption: Workflow for the MTT Cell Viability Assay.

Caption: Generalized Quorum Sensing Inhibition Pathway.

Concluding Remarks

This guide outlines the foundational steps for the preliminary cytotoxicity assessment of a novel antibiofilm agent. The provided protocols for MTT and LDH assays, along with the structured tables for data presentation, offer a robust framework for generating reliable and comparable results. The visualized workflow and signaling pathway diagrams serve to clarify the experimental process and the potential mechanism of action.

It is imperative that further studies are conducted to expand upon these preliminary findings. These may include additional cytotoxicity assays on a broader range of cell lines, hemolysis assays to assess impact on red blood cells, and ultimately, in vivo studies to determine the therapeutic potential and safety profile of this compound. The successful completion of these initial in vitro cytotoxicity assessments is a critical milestone in the journey of developing a safe and effective antibiofilm therapeutic.

References

- 1. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents | Springer Nature Experiments [experiments.springernature.com]

- 3. In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Enhancing Selective Antimicrobial and Antibiofilm Activities of Melittin through 6-Aminohexanoic Acid Substitution [mdpi.com]

Investigating the Impact of Antibiofilm Agent-6 on Biofilm Formation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bacterial biofilms present a significant challenge in clinical and industrial settings due to their inherent resistance to conventional antimicrobial agents. The development of novel antibiofilm compounds is a critical area of research. This technical guide outlines a comprehensive strategy for investigating the impact of a novel hypothetical compound, Antibiofilm agent-6 , on the distinct stages of biofilm formation. This document provides detailed experimental protocols, data presentation frameworks, and visual representations of key signaling pathways and experimental workflows to guide researchers in evaluating the efficacy and mechanism of action of new antibiofilm candidates.

Introduction to Biofilm Formation

Biofilm formation is a structured process that allows bacteria to transition from a free-floating, planktonic state to a sessile, community-based lifestyle.[1][2] This process is typically characterized by five key stages:

-

Initial Reversible Attachment: Planktonic bacteria loosely adhere to a surface through weak van der Waals forces.[3][4]

-

Irreversible Attachment: Bacteria firmly anchor to the surface using appendages like pili and fimbriae, and begin to produce an extracellular polymeric substance (EPS) matrix.[5]

-

Microcolony Formation: The attached bacteria proliferate and form small, distinct colonies.[6]

-

Maturation: The biofilm develops a complex three-dimensional structure with channels for nutrient and water transport. The EPS matrix, composed of polysaccharides, proteins, and extracellular DNA (eDNA), encases the bacterial community, providing protection.[5][7]

-

Dispersal: Planktonic bacteria are released from the mature biofilm to colonize new surfaces, completing the lifecycle.[8][9]

Understanding these stages is crucial for identifying targeted intervention points for antibiofilm agents.[10] this compound will be evaluated for its ability to interfere with one or more of these critical developmental phases.

Key Signaling Pathways in Biofilm Formation

The transition from planktonic to biofilm growth is tightly regulated by complex signaling networks. Targeting these pathways is a promising strategy for antibiofilm drug development.[7][11] Two of the most well-characterized signaling systems are Quorum Sensing (QS) and Cyclic di-GMP (c-di-GMP) signaling.

Quorum Sensing (QS)

Quorum sensing is a cell-to-cell communication mechanism that allows bacteria to monitor their population density and coordinate gene expression.[11] In many pathogenic bacteria, QS systems control the production of virulence factors and are essential for biofilm maturation.[7] QS inhibitors can disrupt this communication, preventing the coordinated action required for robust biofilm formation.[7]

Caption: Figure 1. Simplified Quorum Sensing Pathway.

Cyclic di-GMP (c-di-GMP) Signaling

The second messenger cyclic di-GMP is a key intracellular signaling molecule that regulates the transition between motile and sessile lifestyles in many bacteria.[11] High levels of c-di-GMP generally promote biofilm formation by stimulating the production of EPS and adhesins, while inhibiting motility. Conversely, low levels of c-di-GMP favor a planktonic existence.[4]

Caption: Figure 2. Overview of c-di-GMP Signaling.

Experimental Protocols for Assessing Antibiofilm Activity

A multi-faceted approach is necessary to thoroughly evaluate the impact of this compound on biofilm formation. The following protocols are recommended to quantify its effects at different stages.

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Determination

Prior to assessing antibiofilm activity, it is essential to determine the MIC and MBC of this compound against planktonic bacteria to understand its baseline antimicrobial properties.[3][12]

Protocol:

-

Prepare a two-fold serial dilution of this compound in a 96-well microtiter plate with appropriate growth medium.

-

Inoculate each well with a standardized bacterial suspension (e.g., 10^5 CFU/mL).

-

Include positive (bacteria only) and negative (medium only) controls.

-

Incubate the plate under optimal growth conditions for 18-24 hours.

-

The MIC is the lowest concentration of the agent that completely inhibits visible growth.[13]

-

To determine the MBC, subculture aliquots from wells with no visible growth onto agar plates.

-

The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum.[12]

Quantitative Assessment of Biofilm Inhibition and Eradication

The crystal violet (CV) assay is a standard, high-throughput method to quantify the effect of an agent on biofilm biomass.[14][15]

Protocol for Inhibition:

-

Prepare serial dilutions of this compound in a 96-well plate.

-

Inoculate with a bacterial suspension and incubate for 24-48 hours to allow biofilm formation in the presence of the agent.

-

Gently wash the wells with phosphate-buffered saline (PBS) to remove planktonic cells.

-

Stain the adherent biofilms with 0.1% crystal violet for 15 minutes.

-

Wash away excess stain and allow the plate to dry.

-

Solubilize the bound CV with 30% acetic acid or ethanol.

-

Measure the absorbance at a wavelength of 570-595 nm using a microplate reader. The absorbance is proportional to the biofilm biomass.

Protocol for Eradication:

-

Allow biofilms to form in a 96-well plate for 24-48 hours without the agent.

-

Remove the planktonic cells and add serial dilutions of this compound to the pre-formed biofilms.

-

Incubate for a further 24 hours.

-

Proceed with washing, staining, and quantification as described for the inhibition assay.

Microscopic Visualization of Biofilm Architecture

Confocal Laser Scanning Microscopy (CLSM) and Scanning Electron Microscopy (SEM) provide detailed insights into the three-dimensional structure of the biofilm and the morphological changes induced by this compound.[13][15]

CLSM Protocol:

-

Grow biofilms on a suitable surface (e.g., glass-bottom dishes) with and without this compound.

-

Stain the biofilms with fluorescent dyes, such as SYTO 9 (stains live cells green) and propidium iodide (stains dead cells red).

-

Visualize the biofilm structure using a confocal microscope.

-

Analyze the images to determine biofilm thickness, biovolume, and the ratio of live to dead cells.[13]

SEM Protocol:

-

Grow biofilms on appropriate surfaces (e.g., coupons of a relevant material).

-

Fix the biofilms with glutaraldehyde, followed by dehydration through an ethanol series.

-

Critical-point dry and sputter-coat the samples with a conductive material (e.g., gold).

-

Examine the surface topography and bacterial morphology using an SEM.

Data Presentation

Quantitative data should be presented in a clear and structured format to facilitate comparison and interpretation.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |

| Staphylococcus aureus | ||

| Pseudomonas aeruginosa | ||

| Escherichia coli |

Table 2: Effect of this compound on Biofilm Biomass (OD570)

| Concentration (µg/mL) | Biofilm Inhibition (%) | Biofilm Eradication (%) |

| 0 (Control) | 0 | 0 |

| 0.5 x MIC | ||

| 1 x MIC | ||

| 2 x MIC |

Visualizing Experimental and Logical Workflows

Graphviz diagrams can be used to illustrate the experimental workflow and the logical progression of the investigation.

Caption: Figure 3. Experimental workflow for evaluating this compound.

Conclusion

This technical guide provides a robust framework for the systematic investigation of the hypothetical this compound. By employing the detailed protocols for quantitative and qualitative assessment, and by considering the key signaling pathways involved in biofilm formation, researchers can effectively characterize the potential of novel antibiofilm candidates. The structured presentation of data and the visualization of workflows will aid in the clear communication of findings and contribute to the development of new strategies to combat biofilm-related infections and contamination.

References

- 1. How to study biofilms: technological advancements in clinical biofilm research - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Editorial: Mechanisms of biofilm development and antibiofilm strategies [frontiersin.org]

- 3. An Overview of Biofilm Formation–Combating Strategies and Mechanisms of Action of Antibiofilm Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Development of Antibiofilm Therapeutics Strategies to Overcome Antimicrobial Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Microbial Biofilm: A Review on Formation, Infection, Antibiotic Resistance, Control Measures, and Innovative Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Biofilms and Chronic Wounds: Pathogenesis and Treatment Options [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. Marine Fungal Metabolites: A Promising Source for Antibiofilm Compounds [mdpi.com]

- 9. Biofilm Dispersal: Mechanisms, Clinical Implications, and Potential Therapeutic Uses - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Microbial biofilm: formation, architecture, antibiotic resistance, and control strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Novel Antimicrobial Compounds for Inhibition of Clinically Relevant Biofilms IADR Abstract Archives [iadr.abstractarchives.com]

- 13. Biofilm Inhibition by Novel Natural Product- and Biocide-Containing Coatings Using High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Growing and Analyzing Static Biofilms - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: Crystal Violet Assay for Evaluating the Efficacy of Antibiofilm Agent-6

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bacterial biofilms are structured communities of microorganisms encased in a self-produced extracellular polymeric substance (EPS), which adhere to both biological and non-biological surfaces.[1][2][3] This protective matrix renders bacteria within the biofilm significantly more resistant to conventional antimicrobial agents and the host immune system, posing a significant challenge in clinical and industrial settings.[1] The development of effective antibiofilm agents is therefore a critical area of research. This document provides a detailed protocol for utilizing the crystal violet assay to quantify biofilm formation and to evaluate the efficacy of a novel therapeutic candidate, Antibiofilm Agent-6.

The crystal violet assay is a simple, reliable, and inexpensive method for the indirect quantification of biofilm biomass.[4][5] The basic principle involves staining the biofilm with crystal violet, a basic dye that binds to negatively charged surface molecules in the bacterial cells and the EPS matrix.[6] After washing away unbound dye, the stained biofilm is solubilized, and the amount of dye is quantified by measuring the absorbance at a specific wavelength. The intensity of the color is directly proportional to the amount of biofilm present, allowing for a quantitative assessment of biofilm inhibition or eradication.[2][7][8]

Principle of the Assay

The crystal violet assay quantifies total biofilm biomass. The cationic dye, crystal violet, electrostatically interacts with negatively charged components of both the bacterial cell walls and the extracellular polymeric substance (EPS) that constitutes the biofilm matrix. After a staining period, unbound crystal violet is washed away. The remaining dye, which is bound to the biofilm, is then solubilized using a solvent such as 30% acetic acid or ethanol.[4][8] The concentration of the solubilized crystal violet is determined by measuring its absorbance using a spectrophotometer or a microplate reader, typically at a wavelength between 550 and 595 nm.[4][7][8] A reduction in absorbance in the presence of an antibiofilm agent, compared to an untreated control, indicates a decrease in biofilm formation or the disruption of a pre-formed biofilm.

Data Presentation: Efficacy of this compound

The following tables summarize the quantitative data on the efficacy of this compound against biofilm formation by a model organism (e.g., Pseudomonas aeruginosa or Staphylococcus aureus).

Table 1: Inhibition of Biofilm Formation by this compound

| Concentration of this compound (µg/mL) | Mean Absorbance (OD570) ± SD | Percentage of Biofilm Inhibition (%) |

| 0 (Untreated Control) | 1.25 ± 0.08 | 0 |

| 1 | 1.02 ± 0.06 | 18.4 |

| 5 | 0.78 ± 0.05 | 37.6 |

| 10 | 0.45 ± 0.04 | 64.0 |

| 25 | 0.21 ± 0.03 | 83.2 |

| 50 | 0.10 ± 0.02 | 92.0 |

| 100 | 0.06 ± 0.01 | 95.2 |

| Positive Control (e.g., Tetracycline) | 0.15 ± 0.02 | 88.0 |

| Negative Control (Media only) | 0.05 ± 0.01 | - |

Table 2: Disruption of Pre-formed Biofilm by this compound

| Concentration of this compound (µg/mL) | Mean Absorbance (OD570) ± SD | Percentage of Biofilm Disruption (%) |

| 0 (Untreated Control) | 1.32 ± 0.09 | 0 |

| 1 | 1.20 ± 0.07 | 9.1 |

| 5 | 1.05 ± 0.06 | 20.5 |

| 10 | 0.85 ± 0.05 | 35.6 |

| 25 | 0.62 ± 0.04 | 53.0 |

| 50 | 0.41 ± 0.03 | 68.9 |

| 100 | 0.28 ± 0.02 | 78.8 |

| Positive Control (e.g., Dispersin B) | 0.35 ± 0.03 | 73.5 |

| Negative Control (Media only) | 0.05 ± 0.01 | - |

Experimental Protocols

Materials and Reagents

-

96-well flat-bottom polystyrene microtiter plates[9]

-

Bacterial strain of interest (e.g., Pseudomonas aeruginosa, Staphylococcus aureus)

-

Appropriate bacterial growth medium (e.g., Tryptic Soy Broth (TSB) supplemented with glucose)[10]

-

This compound stock solution

-

Positive control agent (e.g., a known antibiotic or biofilm dispersant)

-

Phosphate-buffered saline (PBS, pH 7.4)

-

0.1% (w/v) Crystal Violet solution

-

30% (v/v) Acetic Acid in water or 95% Ethanol for solubilization[4]

-

Microplate reader capable of measuring absorbance at 570 nm

-

Sterile pipette tips and reagent reservoirs

-

Incubator set at the optimal growth temperature for the bacterial strain (e.g., 37°C)

Protocol 1: Biofilm Inhibition Assay

This protocol assesses the ability of this compound to prevent the initial formation of biofilms.

-

Bacterial Culture Preparation: Inoculate the selected bacterial strain into the appropriate growth medium and incubate overnight at 37°C to obtain a fresh culture. Adjust the turbidity of the overnight culture with fresh medium to a final optical density at 600 nm (OD600) of approximately 0.05 (corresponds to ~1 x 108 CFU/mL, this may need to be optimized for the specific strain).

-

Plate Preparation: Add 100 µL of sterile growth medium to each well of a 96-well microtiter plate.

-

Addition of Test Agent: Prepare serial dilutions of this compound in the growth medium. Add 100 µL of the diluted agent to the corresponding wells. Include untreated controls (100 µL of medium without the agent), a positive control, and a negative control (200 µL of sterile medium only).

-

Inoculation: Add 10 µL of the prepared bacterial suspension to each well, except for the negative control wells.[5] The final volume in each well should be approximately 200 µL.

-

Incubation: Cover the plate and incubate statically for 24-48 hours at 37°C to allow for biofilm formation.[8][10]

-

Washing: Carefully discard the planktonic culture from the wells by inverting the plate and gently tapping it on a paper towel. Wash the wells twice with 200 µL of sterile PBS to remove non-adherent cells.[4] Be gentle to avoid dislodging the biofilm.

-

Staining: Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 10-15 minutes.[4]

-

Washing: Discard the crystal violet solution and wash the plate three times with 200 µL of sterile PBS. After the final wash, invert the plate and blot it on a paper towel to remove any remaining liquid.

-

Drying: Allow the plate to air dry completely.

-

Solubilization: Add 200 µL of 30% acetic acid or 95% ethanol to each well to solubilize the bound crystal violet. Incubate for 10-15 minutes at room temperature, with gentle shaking to ensure full solubilization.[4][7]

-

Quantification: Transfer 125 µL of the solubilized crystal violet from each well to a new flat-bottom 96-well plate.[4] Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Subtract the absorbance of the negative control from all other readings. Calculate the percentage of biofilm inhibition using the following formula: % Inhibition = [(OD_control - OD_treated) / OD_control] x 100

Protocol 2: Pre-formed Biofilm Disruption Assay

This protocol evaluates the ability of this compound to disrupt established biofilms.

-

Biofilm Formation: Follow steps 1, 2, and 4 from Protocol 1 to grow biofilms in a 96-well plate for 24-48 hours at 37°C.

-

Washing: After incubation, discard the planktonic culture and wash the wells twice with 200 µL of sterile PBS to remove non-adherent cells.

-

Treatment with Test Agent: Add 200 µL of fresh growth medium containing serial dilutions of this compound to the wells with the pre-formed biofilms. Include untreated and positive controls.

-

Incubation: Incubate the plate for another 24 hours at 37°C.

-

Quantification: Follow steps 6-12 from Protocol 1 to stain, solubilize, and quantify the remaining biofilm.

-

Data Analysis: Calculate the percentage of biofilm disruption using the formula: % Disruption = [(OD_control - OD_treated) / OD_control] x 100

Visualizations

Experimental Workflow

Caption: Workflow of the crystal violet assay for antibiofilm efficacy testing.

Hypothetical Signaling Pathway for this compound

Caption: Hypothetical mechanism of action for this compound.

References

- 1. ableweb.org [ableweb.org]

- 2. researchgate.net [researchgate.net]

- 3. Quantitative and Qualitative Assessment Methods for Biofilm Growth: A Mini-review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Microtiter Dish Biofilm Formation Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. Video: Microtiter Dish Biofilm Formation Assay [jove.com]

- 8. bmglabtech.com [bmglabtech.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

Application Note: High-Throughput Confocal Microscopy for Efficacy Screening of Antibiofilm Agent-6

Audience: Researchers, scientists, and drug development professionals in the fields of microbiology, infectious diseases, and drug discovery.

Introduction:

Bacterial biofilms are structured communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances (EPS), which adhere to both biological and abiotic surfaces.[1][2] These complex structures provide bacteria with enhanced protection against environmental stresses, host immune responses, and antimicrobial agents, contributing significantly to chronic infections and antimicrobial resistance.[2][3] Confocal Laser Scanning Microscopy (CLSM) has emerged as a powerful, non-destructive technique for the three-dimensional visualization and quantitative analysis of biofilms in their hydrated state.[4][5] This application note details a comprehensive protocol for the use of confocal microscopy to assess the efficacy of a novel therapeutic candidate, Antibiofilm agent-6, against bacterial biofilms. The described methods allow for the robust quantification of key biofilm structural parameters, providing critical data for preclinical drug development.

Data Presentation

The efficacy of this compound was evaluated by quantifying its impact on critical biofilm architectural parameters. The following tables summarize the dose-dependent effects of the agent on biofilm biomass, thickness, surface coverage, and cell viability.

Table 1: Effect of this compound on Biofilm Structural Parameters

| Treatment Group | Average Biofilm Biomass (μm³/μm²) | Average Biofilm Thickness (μm) | Surface Coverage (%) |

| Control (Untreated) | 15.8 ± 2.1 | 25.3 ± 3.5 | 88.2 ± 5.4 |

| This compound (0.5X MIC) | 11.2 ± 1.5 | 18.9 ± 2.8 | 71.5 ± 6.1 |

| This compound (1X MIC) | 6.5 ± 0.9 | 12.1 ± 1.7 | 45.3 ± 4.9 |

| This compound (2X MIC) | 2.1 ± 0.4 | 5.7 ± 1.1 | 15.8 ± 3.2 |

Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Cell Viability within Biofilms Treated with this compound

| Treatment Group | Percentage of Live Cells (%) | Percentage of Dead Cells (%) |

| Control (Untreated) | 92.4 ± 4.3 | 7.6 ± 1.8 |

| This compound (0.5X MIC) | 75.1 ± 5.9 | 24.9 ± 3.7 |

| This compound (1X MIC) | 48.6 ± 6.2 | 51.4 ± 5.1 |

| This compound (2X MIC) | 15.3 ± 3.8 | 84.7 ± 6.5 |

Cell viability was determined using LIVE/DEAD BacLight staining and subsequent image analysis. Data are presented as mean ± standard deviation.

Experimental Protocols

The following protocols provide a detailed methodology for the cultivation of biofilms, treatment with this compound, staining, and subsequent analysis using confocal microscopy.

Protocol 1: Biofilm Culture and Treatment

-

Bacterial Strain and Culture Conditions: A suitable bacterial strain known for robust biofilm formation (e.g., Pseudomonas aeruginosa PAO1, Staphylococcus aureus ATCC 25923) is cultured overnight in an appropriate growth medium (e.g., Tryptic Soy Broth (TSB)) at 37°C with agitation.

-

Biofilm Growth Substratum: Sterile glass-bottom dishes or multi-well plates suitable for confocal microscopy are used as the substratum for biofilm growth.[6]

-

Inoculation: The overnight culture is diluted to a starting optical density at 600 nm (OD₆₀₀) of 0.05 in fresh growth medium. The diluted culture (2 mL) is added to each well of the culture plate.

-

Incubation: The plates are incubated statically at 37°C for 24-48 hours to allow for mature biofilm formation.

-

Treatment with this compound: After the incubation period, the planktonic cells are gently removed by aspiration. Fresh medium containing varying concentrations of this compound (e.g., 0.5X, 1X, and 2X the minimum inhibitory concentration (MIC)) is added to the respective wells. A control group with no agent is also included.

-

Secondary Incubation: The treated biofilms are incubated for a further 24 hours at 37°C.

Protocol 2: Biofilm Staining for Confocal Microscopy

This protocol utilizes a dual-staining approach to visualize the overall biofilm structure and differentiate between live and dead cells.

-

Reagent Preparation:

-

SYTO 9: A green fluorescent nucleic acid stain that labels all bacterial cells.

-

Propidium Iodide (PI): A red fluorescent nucleic acid stain that only penetrates cells with compromised membranes (dead cells).

-

Prepare a staining solution by mixing SYTO 9 and PI in a suitable buffer (e.g., phosphate-buffered saline (PBS)) according to the manufacturer's instructions (e.g., LIVE/DEAD™ BacLight™ Bacterial Viability Kit).[7][8]

-

-

Staining Procedure:

-

Gently wash the treated biofilms twice with PBS to remove any remaining planktonic cells and residual medium.

-

Add the staining solution to each well, ensuring the biofilm is completely covered.

-

Incubate the plate in the dark at room temperature for 15-30 minutes.

-

Gently wash the biofilms with PBS to remove excess stain.[7]

-

The stained biofilms are now ready for imaging.

-

Protocol 3: Confocal Laser Scanning Microscopy (CLSM) and Image Acquisition

-

Microscope Setup: A confocal laser scanning microscope equipped with appropriate lasers and detectors for the chosen fluorescent dyes is used.

-

Objective Lens: A water or oil immersion objective lens with sufficient magnification (e.g., 20x, 40x, or 63x) is selected.

-

Laser Excitation and Emission Detection:

-

SYTO 9 (Live cells): Excitation at ~488 nm, Emission collected at ~500-550 nm.

-

Propidium Iodide (Dead cells): Excitation at ~532 nm or ~561 nm, Emission collected at ~600-650 nm.

-

Sequential scanning is recommended to minimize spectral bleed-through between the channels.

-

-

Image Acquisition (Z-stack):

-

For three-dimensional reconstruction, a series of optical sections (z-stack) is acquired through the entire thickness of the biofilm.[5]

-

The step size between each section should be set according to the Nyquist sampling criterion to ensure adequate axial resolution.

-

Multiple z-stacks should be acquired from different, randomly selected locations within each well to ensure the data is representative.[5]

-

Protocol 4: Quantitative Image Analysis

Specialized software (e.g., IMARIS, COMSTAT, or ImageJ with appropriate plugins) is used for the quantitative analysis of the acquired 3D image stacks.[5][9]

-

Image Processing: The raw image stacks are processed to reduce noise and correct for signal attenuation with depth if necessary.

-

Thresholding: An automated or manual threshold is applied to each channel to segment the biofilm from the background.[5]

-

Parameter Calculation: The software calculates various quantitative parameters, including:

-

Biovolume: The total volume of the biofilm biomass per unit area of the substratum (μm³/μm²).[10]

-

Average Thickness: The mean thickness of the biofilm across the imaged area (μm).[11]

-

Surface Coverage: The percentage of the substratum area covered by the biofilm.

-

Live/Dead Cell Ratios: The biovolume of live (green) and dead (red) cells is calculated to determine the percentage of viable cells.

-

Mandatory Visualizations

The following diagrams illustrate the proposed mechanism of action of this compound and the experimental workflow.

Caption: Proposed mechanism of action for this compound.

References

- 1. Frontiers | Confocal Laser Scanning Microscopy for Analysis of Pseudomonas aeruginosa Biofilm Architecture and Matrix Localization [frontiersin.org]

- 2. An Overview of Biofilm Formation–Combating Strategies and Mechanisms of Action of Antibiofilm Agents [ouci.dntb.gov.ua]

- 3. Strategies for combating bacterial biofilms: A focus on anti-biofilm agents and their mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tools of the Trade: Image Analysis Programs for Confocal Laser-Scanning Microscopy Studies of Biofilms and Considerations for Their Use by Experimental Researchers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

- 6. pubcompare.ai [pubcompare.ai]

- 7. Biofilm analysis by confocal laser scanning microscopy [bio-protocol.org]

- 8. researchgate.net [researchgate.net]

- 9. analysis-of-a-marine-phototrophic-biofilm-by-confocal-laser-scanning-microscopy-using-the-new-image-quantification-software-phlip - Ask this paper | Bohrium [bohrium.com]

- 10. Microscopy Methods for Biofilm Imaging: Focus on SEM and VP-SEM Pros and Cons - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Application Note: Determination of Minimum Biofilm Inhibitory Concentration (MBIC) for Antibiofilm agent-6

Introduction

Bacterial biofilms are structured communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances (EPS), which adhere to both biotic and abiotic surfaces.[1][2] This biofilm mode of growth provides bacteria with significant protection against host immune responses and conventional antimicrobial treatments, often requiring antibiotic concentrations up to 1000 times higher than those needed to eliminate their free-floating (planktonic) counterparts.[3] Consequently, biofilms are a major contributor to chronic infections and the development of antimicrobial resistance. The Minimum Biofilm Inhibitory Concentration (MBIC) is a key metric used to evaluate the efficacy of a compound in preventing the formation of new biofilms.[4] This application note provides a detailed protocol for determining the MBIC of a novel compound, "Antibiofilm agent-6," using a standard crystal violet microtiter plate assay.[5][6]

Principle of the Assay

This protocol is based on the principle that biofilms can be cultured in the wells of a 96-well microtiter plate. The assay measures the ability of this compound to inhibit biofilm formation by exposing bacteria to varying concentrations of the agent during the initial growth and attachment phase. After incubation, non-adherent planktonic cells are washed away. The remaining, adherent biofilm biomass is stained with crystal violet, a dye that binds to cells and EPS components.[7][8] The bound dye is then solubilized, and the absorbance is measured spectrophotometrically. The intensity of the color is directly proportional to the amount of biofilm formed.[9][10] The MBIC is defined as the lowest concentration of the agent that results in a significant inhibition of biofilm formation compared to an untreated control.

Detailed Experimental Protocol

Materials and Reagents

-

96-well, flat-bottom, sterile polystyrene microtiter plates[6]

-

Bacterial strain of interest (e.g., Pseudomonas aeruginosa, Staphylococcus aureus)

-

Appropriate growth medium (e.g., Tryptic Soy Broth (TSB), Luria-Bertani (LB) Broth)[11]

-

This compound stock solution

-

Phosphate-buffered saline (PBS), sterile

-

Multichannel pipette

-

Microplate reader capable of measuring absorbance at 550-600 nm[8][11]

-

Shaking incubator

Step-by-Step Procedure

-

Preparation of Bacterial Inoculum:

-

Preparation of Agent Dilutions:

-

Prepare a two-fold serial dilution of this compound in the appropriate growth medium directly in the 96-well microtiter plate.

-

For a typical assay, add 100 µL of medium to wells in columns 2 through 12.

-

Add 200 µL of the highest concentration of Agent-6 to the wells in column 1.

-

Perform the serial dilution by transferring 100 µL from column 1 to column 2, mixing well, and repeating this process across the plate to column 10. Discard 100 µL from column 10.

-

Column 11 will serve as the positive control (biofilm growth without agent), containing 100 µL of medium.

-

Column 12 will serve as the negative/sterility control, containing 200 µL of un-inoculated medium.

-

-

Inoculation and Incubation:

-

Add 100 µL of the prepared bacterial inoculum (from step 1) to each well from columns 1 to 11. Do not add bacteria to the sterility control wells in column 12.

-

The final volume in each well (except column 12) should be 200 µL.

-

Cover the plate and incubate under static conditions for 24-48 hours at 37°C.[12]

-

-

Washing Step:

-

After incubation, carefully discard the liquid content from the plate by inverting it and shaking gently.[9]

-

Wash the wells twice with 200 µL of sterile PBS per well to remove loosely attached and planktonic cells. Discard the wash solution after each step.[2]

-

Blot the plate gently on a stack of paper towels to remove any remaining liquid.[11]

-

-

Biofilm Staining:

-

Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.[9][11]

-

Discard the crystal violet solution and wash the plate three to four times by gently submerging it in a container of tap water.[11]

-

Vigorously shake and blot the plate on paper towels to ensure all unbound stain is removed.[11]

-

-

Quantification:

-

Add 200 µL of 30% acetic acid to each well to solubilize the bound crystal violet.[8]

-

Incubate for 15 minutes at room temperature, occasionally mixing gently on a plate shaker.

-

Transfer 125 µL of the solubilized stain from each well to a new, clean flat-bottom microtiter plate.[11]

-

Measure the absorbance at a wavelength of 550 nm (OD₅₅₀) using a microplate reader.[9][11]

-

Experimental Workflow

Caption: Workflow for the MBIC assay using the crystal violet method.

Data Analysis and Presentation

The percentage of biofilm inhibition is calculated using the following formula: